4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) to form the pyrrolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (MeONa) or potassium carbonate (K2CO3) in polar solvents are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can lead to the formation of reduced amine derivatives.
Scientific Research Applications
4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors (FGFRs).
Pyrazolo[3,4-d]pyrimidine: Studied for its CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular properties.
Uniqueness
4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in drug discovery.
Properties
CAS No. |
90358-17-1 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H10N4O/c1-4-3-10-6-5(4)7(13-2)12-8(9)11-6/h3H,1-2H3,(H3,9,10,11,12) |
InChI Key |
IXDSNGJEUPDLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)N)OC |
Origin of Product |
United States |
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